2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(13-25-17-11-21-16-6-2-1-5-15(16)17)22-10-8-14(12-22)24-18-7-3-4-9-20-18/h1-7,9,11,14,21H,8,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMXRGCFBPQVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CSC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole-Thioether Intermediate: The indole ring is functionalized with a thiol group through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Coupling with Pyrrolidine Derivative: The indole-thioether intermediate is then coupled with a pyrrolidine derivative that contains a pyridine ring. This coupling reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted indoles or pyridines
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole and pyridine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various indole derivatives, including those similar to 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone, which demonstrated potent cytotoxic effects against cancer cell lines. The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including the modulation of the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-II, in particular, suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Properties
The indole ring system is often associated with antimicrobial activity. Preliminary studies have reported that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Study on Anticancer Activity
In a recent publication, researchers synthesized several indole-based compounds, including analogs of this compound. These compounds were evaluated for their cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
Evaluation of Anti-inflammatory Properties
Another study focused on evaluating the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokine levels compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s indole and pyridine rings allow it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)morpholin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties
Biological Activity
The compound 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that exhibits potential biological activities, particularly in the fields of cancer research and infectious diseases. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features an indole moiety, a thioether linkage, and a pyridine-derived substituent. Its structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Protein Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory effects, potentially through modulation of cytokine production and signaling pathways .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes findings from various studies:
Antimicrobial Activity
The compound also shows potential antimicrobial activity against various pathogens:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In a xenograft model using A549 cells, treatment with the compound significantly reduced tumor growth compared to control groups, demonstrating its potential as a therapeutic agent in lung cancer treatment .
- Inhibition of Biofilm Formation : Research indicated that the compound could inhibit biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .
Q & A
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 3-(Pyridin-2-yloxy)pyrrolidine | Core scaffold for functionalization | |
| 2-(Indol-3-ylthio)acetic acid | Thioether linkage precursor |
Basic: Which spectroscopic techniques are prioritized for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10-12 ppm, pyridine protons at δ 7-9 ppm) and confirms connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 381.1478 for C20H20N4O2S) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches .
- X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement .
Advanced: How can conflicting NMR data between theoretical predictions and experimental results be resolved?
Methodological Answer:
2D NMR Techniques :
- HSQC/HMBC : Correlates 1H-13C couplings to confirm connectivity (e.g., verifying pyrrolidine-pyridine linkage) .
- NOESY : Identifies spatial proximity of protons (e.g., indole and pyridine ring orientations) .
Computational Modeling :
- Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ADF).
Cross-Validation : Compare with structurally analogous compounds (e.g., ’s derivatives) to identify systematic deviations .
Advanced: What strategies optimize synthesis yield in multi-step reactions?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for SN2 reactions; switch to THF for acid-sensitive steps .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4) for coupling reactions to reduce side products.
- Temperature Control : Low temps (0–5°C) for thiol-alkylation to prevent oxidation; higher temps (80°C) for cyclization .
Q. Table 2: Reaction Optimization Parameters
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Pyrrolidine formation | DMF, 60°C, K2CO3 | 75% → 88% | |
| Indole coupling | THF, 0°C, NBS initiation | 50% → 72% |
Basic: What structural features govern its bioactivity in medicinal chemistry?
Methodological Answer:
- Indole-Thioether Motif : Enhances lipophilicity and membrane permeability; modulates receptor binding (e.g., kinase inhibition) .
- Pyridine-Pyrrolidine Scaffold : Acts as a hydrogen-bond acceptor, influencing target selectivity (e.g., cannabinoid or serotonin receptors) .
- Conformational Flexibility : The pyrrolidine ring’s puckering allows adaptation to binding pockets .
Advanced: How to address discrepancies in reported biological activities across studies?
Methodological Answer:
Assay Standardization :
- Validate purity (>95% by HPLC) to exclude impurities affecting results .
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (IC50 vs. EC50).
Orthogonal Assays :
- Combine enzymatic assays with cellular viability tests to confirm target engagement .
Meta-Analysis : Compare structural analogs (e.g., ’s triazole derivatives) to isolate substituent effects .
Advanced: Best practices for crystallographic structure determination?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
- Refinement : SHELXL for anisotropic displacement parameters and twin refinement in cases of twinning .
- Validation : Check R-factors (R1 < 5%) and geometry (bond length RMSD < 0.02 Å) using CCDC validation tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
